2-Oxo-2-phenylethyl 2-(2-naphthyloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-2-PHENYLETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of both phenyl and naphthyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 2-OXO-2-PHENYLETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE typically involves a one-pot synthetic route using potassium carbonate as a catalyst . This method is favored due to its simplicity and cost-effectiveness. The reaction involves the interaction of naphthols with organohalide compounds through a Williamson synthesis mechanism, where an alkoxide ion reacts with an alkyl halide .
Chemical Reactions Analysis
2-OXO-2-PHENYLETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s phenyl and naphthyl groups allow it to bind to different receptors and enzymes, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar compounds to 2-OXO-2-PHENYLETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE include:
2-OXO-2-PHENYLETHYL ACETATE: Shares the phenyl group but lacks the naphthyl group, resulting in different chemical properties.
2-(NAPHTHALEN-2-YLOXY)ACETIC ACID: Contains the naphthyl group but differs in its functional groups, leading to distinct reactivity and applications.
Properties
Molecular Formula |
C20H16O4 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
phenacyl 2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C20H16O4/c21-19(16-7-2-1-3-8-16)13-24-20(22)14-23-18-11-10-15-6-4-5-9-17(15)12-18/h1-12H,13-14H2 |
InChI Key |
HYQZDRRRQKUHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.